molecular formula C8H8N2O B11528236 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 32487-71-1

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B11528236
CAS No.: 32487-71-1
M. Wt: 148.16 g/mol
InChI Key: NUZFWOHLPJAAOA-UHFFFAOYSA-N
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Description

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-7(3-9)6(2)10-8(5)4-11/h4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZFWOHLPJAAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C#N)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343567
Record name 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile
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Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32487-71-1
Record name 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Spectroscopic Characterization of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, highly functionalized pyrrole derivatives serve as critical pharmacophores. Specifically, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile (CAS: 32487-71-1) is a pivotal intermediate in the synthesis of multi-target receptor tyrosine kinase (RTK) inhibitors, including analogs of Sunitinib [1]. This technical whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. By bridging raw analytical data with the underlying quantum mechanical and electronic causalities, this guide empowers synthetic chemists and analytical scientists to establish self-validating analytical workflows.

Structural Causality & Electronic Environment

To interpret the spectroscopic data accurately, one must first analyze the "push-pull" electronic environment of the pyrrole core. The molecule features:

  • Electron-Donating Groups (EDGs): Two methyl groups at the C2 and C4 positions. These groups donate electron density via hyperconjugation, stabilizing the electron-rich heteroaromatic ring.

  • Electron-Withdrawing Groups (EWGs): A carbonitrile (-CN) at C3 and a formyl (-CHO) at C5. These groups withdraw electron density via resonance and inductive effects.

This dense substitution pattern creates a highly polarized π -system. The resonance withdrawal by the C5-formyl and C3-carbonitrile groups significantly deshields the pyrrole nitrogen, increasing the acidity of the N-H proton. Furthermore, the extensive conjugation between the formyl carbonyl and the aromatic ring fundamentally alters the bond order of the C=O group, which is distinctly observable in vibrational spectroscopy[2].

G A 5-Formyl-2,4-dimethyl- 1H-pyrrole-3-carbonitrile B RTK Inhibitor (e.g., Sunitinib Analog) A->B Condensation (Amidation/Knoevenagel) C VEGFR / PDGFR Inhibition B->C Target Binding (ATP Pocket) D Angiogenesis Suppression C->D Pathway Blockade

Fig 1: Pathway from pyrrole intermediate to RTK inhibition and angiogenesis suppression.

High-Resolution Spectroscopic Data

The quantitative data presented below summarizes the expected spectroscopic benchmarks for high-purity 5-formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Data

Solvent: DMSO-d6 | Reference: TMS (0.00 ppm)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Causality
¹H ~12.0 - 12.2Broad Singlet1HN-HExtreme deshielding due to the combined electron-withdrawing effects of the C3-CN and C5-CHO groups.
¹H ~9.6 - 9.8Singlet1H-CHOThe formyl proton is highly deshielded by the adjacent carbonyl oxygen and the anisotropic effect of the C=O double bond.
¹H ~2.45Singlet3HC2-CH₃Allylic/benzylic-type methyl, slightly more deshielded due to proximity to the N-H and C3-CN group.
¹H ~2.38Singlet3HC4-CH₃Allylic/benzylic-type methyl, positioned between the C3-CN and C5-CHO groups.
¹³C ~178.5Singlet-C=O (Formyl)Carbonyl carbon, highly deshielded but slightly shielded compared to aliphatic aldehydes due to ring conjugation.
¹³C ~142.0, 132.5, 130.0Singlets-C2, C5, C4 (Pyrrole)Aromatic carbons perturbed by direct attachment to heteroatoms and EWGs.
¹³C ~115.5Singlet--C≡NNitrile carbon; characteristic sp-hybridized shift.
¹³C ~92.0Singlet-C3 (Pyrrole)Alpha-carbon to the nitrile group; experiences unique shielding effects in the pyrrole system.
¹³C ~13.5, ~11.0Singlets-C2-CH₃, C4-CH₃Standard aliphatic methyl carbons attached to an aromatic ring.
Fourier-Transform Infrared (FTIR) Data

Method: Attenuated Total Reflectance (ATR)

Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Causality
N-H Stretch ~3250Medium, BroadBroadening is caused by intermolecular hydrogen bonding in the solid state.
C≡N Stretch ~2220Strong, SharpThe conjugation with the pyrrole ring slightly lowers the frequency compared to isolated aliphatic nitriles (~2250 cm⁻¹).
C=O Stretch ~1645 - 1660Strong, SharpShifted lower than typical aliphatic aldehydes (~1710 cm⁻¹) due to extensive π -conjugation with the pyrrole ring, which imparts partial single-bond character to the C=O bond [3].
C=C Stretch ~1560 - 1580MediumAromatic ring skeletal vibrations.

Experimental Protocols for Spectroscopic Validation

To ensure trustworthiness and reproducibility, analytical laboratories must utilize self-validating systems. The following step-by-step methodologies dictate the exact parameters required to reproduce the data tables above.

Protocol A: ¹H and ¹³C NMR Acquisition

Rationale: DMSO-d6 is selected over CDCl3 because it effectively disrupts intermolecular hydrogen bonding, ensuring the acidic N-H proton appears as a distinct peak rather than being lost to chemical exchange or extreme broadening.

  • Sample Preparation: Weigh exactly 15 mg (for ¹H) or 40 mg (for ¹³C) of the pyrrole compound (purity >98%). Dissolve completely in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Tube Standardization: Transfer the homogenous solution to a standard 5 mm precision NMR tube. Ensure the solvent column height is at least 4 cm to prevent vortexing and magnetic field inhomogeneity during spinning.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d6. Perform automated gradient shimming (TopShim or equivalent) on the Z and Z2 axes to achieve a TMS peak half-width of < 1.0 Hz.

  • Acquisition Parameters:

    • For ¹H: Use a standard 1D proton pulse sequence (e.g., zg30). Set spectral width to 15 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 32 scans.

    • For ¹³C: Use a proton-decoupled sequence (e.g., zgpg30). Set spectral width to 250 ppm, D1 to 2.0 seconds, and acquire a minimum of 1024 scans to resolve the quaternary carbons (C2, C3, C4, C5).

  • Processing: Apply a 0.3 Hz (for ¹H) or 1.0 Hz (for ¹³C) exponential line-broadening window function before Fourier transformation. Phase and baseline correct the spectrum, and reference the TMS peak to exactly 0.00 ppm.

Protocol B: ATR-FTIR Acquisition

Rationale: ATR-FTIR eliminates the need for KBr pellet pressing, preventing moisture absorption (water bands at 3400 cm⁻¹ and 1630 cm⁻¹) that could obscure the critical N-H and C=O stretches of the pyrrole.

  • Instrument Calibration: Turn on the FTIR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. Allow the source and DLATGS detector to stabilize for 30 minutes.

  • Background Acquisition: Clean the ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Acquire a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place approximately 2-5 mg of the solid pyrrole compound directly onto the center of the diamond crystal.

  • Compression: Lower the ATR pressure anvil until the torque-limiting clutch clicks. This ensures intimate contact between the solid sample and the crystal, preventing signal attenuation caused by air gaps.

  • Data Acquisition: Acquire the sample spectrum using 32 scans and 4 cm⁻¹ resolution.

  • Processing: The software will automatically subtract the background. Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, yielding a spectrum directly comparable to traditional transmission methods.

Workflow S1 Sample Preparation (High Purity >98%) S2 NMR Acquisition (DMSO-d6, TMS ref) S1->S2 S3 FTIR Acquisition (ATR Crystal, 4 cm⁻¹ res) S1->S3 S4 Data Processing (Fourier Transform & Phasing) S2->S4 S3->S4 S5 Structural Validation (Peak Assignment & Causality) S4->S5

Fig 2: Self-validating experimental workflow for NMR and FTIR spectroscopic analysis.

Conclusion

The spectroscopic signature of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile is a direct manifestation of its highly conjugated, push-pull electronic architecture. The pronounced deshielding of the N-H and formyl protons in NMR, coupled with the downward frequency shifts of the C=O and C≡N stretches in IR, perfectly corroborate the structural integrity required for downstream Vilsmeier-Haack amidation and Knoevenagel condensations in API manufacturing. Adhering to the rigorous, self-validating protocols outlined above ensures absolute structural confidence during drug development campaigns.

References

  • Title: Process for synthesizing sunitinib (CN101497607A)
  • Title: Physicochemical Characteristics of Sunitinib Malate and its Process-Related Impurities Source: ResearchGate URL: [Link]

  • Title: Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation Source: Chemical Reviews (ACS Publications) URL: [Link]

A Technical Guide to the Solubility of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of a Key Building Block

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile (Molecular Formula: C₈H₈N₂O, Molar Mass: 148.16 g/mol ) is a highly functionalized heterocyclic compound.[2] Its structure, featuring a pyrrole ring, nitrile, formyl, and methyl groups, makes it a versatile precursor in multi-step organic syntheses.[3]

The solubility of this intermediate dictates several key process parameters:

  • Reaction Kinetics: The concentration of the dissolved pyrrole in the reaction medium directly influences reaction rates.

  • Purification Strategy: Knowledge of its solubility profile in various solvents is essential for developing effective crystallization and recrystallization protocols to remove process-related impurities.[4]

  • Process Safety and Handling: Proper solvent selection, informed by solubility, ensures safe handling and avoids issues like precipitation in transfer lines.

  • Downstream Processing: The choice of solvent can impact the physical properties of the isolated solid, such as crystal habit and particle size, which are critical for formulation.

Physicochemical Properties & Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The principle of "like dissolves like" provides a strong predictive foundation. Let's analyze the structure of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile:

  • Polar Moieties: The molecule possesses a highly polar nitrile group (-C≡N) and a moderately polar formyl group (-CHO). These groups can participate in dipole-dipole interactions.

  • Hydrogen Bonding: The pyrrole ring contains an N-H group, making it a hydrogen bond donor. The oxygen of the formyl group and the nitrogen of the nitrile group are potential hydrogen bond acceptors.

  • Non-polar Regions: The two methyl groups (-CH₃) and the carbon backbone of the pyrrole ring contribute to its non-polar character.

Qualitative Solubility Predictions:

  • High Solubility Expected in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN). These solvents can engage in strong dipole-dipole interactions and accept hydrogen bonds. A related, though structurally different, pyrrole carboxylic acid derivative is noted to be soluble in DMSO and methanol.[5]

  • Moderate Solubility Expected in: Polar protic solvents like alcohols (Methanol, Ethanol, Isopropanol). While these solvents can act as both hydrogen bond donors and acceptors, the non-polar regions of the pyrrole may limit perfect miscibility.

  • Low to Negligible Solubility Expected in: Non-polar solvents such as Hexane, Heptane, and Toluene. The significant polarity of the formyl and nitrile groups makes favorable interactions with these solvents unlikely.[6]

A Practical Guide to Experimental Solubility Determination

To move beyond prediction to quantitative data, a systematic experimental approach is necessary. The isothermal shake-flask method is the most reliable and widely used technique for determining thermodynamic equilibrium solubility.[7][8]

Methodology: The Isothermal Shake-Flask Method

This method involves agitating an excess amount of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached.[9] The concentration of the dissolved compound in the supernatant is then measured.

Detailed Experimental Protocol

1. Materials and Reagents:

  • 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile (confirm purity via HPLC and solid-state form via XRPD).

  • Selected organic solvents (HPLC grade or higher).

  • Apparatus: Orbital shaker with temperature control, calibrated balance, volumetric flasks, glass vials with screw caps, centrifuge, and a suitable analytical instrument for quantification (e.g., HPLC-UV).

Table 1: Suggested Organic Solvents for Solubility Screening

Solvent ClassSolvent NamePolarity IndexBoiling Point (°C)Key Properties
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2189High polarity, H-bond acceptor
N,N-Dimethylformamide (DMF)6.4153High polarity, H-bond acceptor
Acetonitrile (ACN)5.882Moderate polarity, H-bond acceptor
Polar Protic Methanol (MeOH)5.165H-bond donor & acceptor
Ethanol (EtOH)4.378H-bond donor & acceptor
Isopropanol (IPA)3.982H-bond donor & acceptor
Ester Ethyl Acetate (EtOAc)4.477Moderate polarity
Ketone Acetone5.156Moderate polarity, H-bond acceptor
Chlorinated Dichloromethane (DCM)3.140Low polarity, use with caution
Non-Polar Toluene2.4111Aromatic, non-polar
Heptane0.198Aliphatic, non-polar

2. Procedure:

  • Preparation: Add an excess amount of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile to a series of vials (in triplicate for each solvent). An amount sufficient to ensure a solid phase remains at equilibrium is critical.[7]

  • Equilibration: Add a known volume of the selected solvent to each vial. Seal the vials tightly.

  • Agitation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.[8]

  • Equilibrium Time: Allow the mixture to equilibrate for a sufficient period. This can range from 24 to 72 hours.[9][10] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[8]

  • Phase Separation: Once equilibrium is reached, stop the agitation and allow the solid to settle. Centrifuge the vials to ensure complete separation of the solid from the saturated solution.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution & Quantification: Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method. Analyze the sample using a validated HPLC-UV or UV-Vis spectrophotometric method.[9][10]

3. Post-Experiment Validation:

  • Solid-State Analysis: It is best practice to analyze the residual solid from the experiment using a technique like X-ray powder diffraction (XRPD) to confirm that no solid-phase transformation (e.g., to a different polymorph or a solvate) occurred during the experiment.[9]

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_analysis 5. Data Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 Triplicates per solvent equil1 Agitate at constant Temp (24-72h) prep2->equil1 sep1 Stop agitation & sediment equil1->sep1 sep2 Centrifuge sep1->sep2 quant1 Sample supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC-UV quant2->quant3 analysis1 Calculate concentration from calibration curve quant3->analysis1 analysis2 Report solubility (mg/mL or mol/L) analysis1->analysis2

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Applications in Process Development

The quantitative solubility data generated through this protocol is directly applicable to critical development activities:

  • Solvent Selection for Synthesis: Choosing a solvent where starting materials are sufficiently soluble while the product may be less soluble can drive reactions to completion via Le Châtelier's principle and facilitate product isolation.

  • Crystallization Design: A good crystallization solvent system is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature. The difference in solubility dictates the theoretical yield. By mapping solubility across a temperature range, an optimal solvent or anti-solvent system can be designed for maximizing yield and purity.

  • Green Chemistry Initiatives: Solubility data is essential for replacing hazardous or environmentally persistent solvents (e.g., chlorinated solvents) with greener alternatives.[11][12] Solvent selection guides can be used to prioritize testing of more sustainable options.[13][14]

Conclusion

While a definitive, published database on the solubility of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile is elusive, its physicochemical properties strongly suggest high solubility in polar aprotic solvents and poor solubility in non-polar solvents. This guide provides the theoretical basis for these predictions and, more importantly, a robust, step-by-step experimental protocol for generating precise, reliable quantitative data. By employing the isothermal shake-flask method, researchers and drug development professionals can obtain the critical solubility information needed to accelerate process optimization, ensure product quality, and build efficient and scalable synthetic routes.

References

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available from: [Link]

  • Pipzine Chemicals. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic - Pipzine Chemicals. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • World Health Organization (WHO). (2019). Annex 4. Available from: [Link]

  • LCGC International. (2025, August 20). Solvent Selection from the Green Perspective. Available from: [Link]

  • Green Chemistry Initiative. Solvent and Reagent Selection Guide. Available from: [Link]

  • PMC. Determination of aqueous solubility by heating and equilibration: A technical note. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid in Agrochemicals and Dyestuffs. Available from: [Link]

  • PubChem. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • ACS Publications. (2020, May 22). Green Solvent Selection Guide for Biobased Organic Acid Recovery. Available from: [Link]

  • Sinochem Nanjing Corporation. 5-Formyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylic Acid. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: About. Available from: [Link]

  • PubChem. 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Available from: [Link]

  • PubMed. (2012, December 15). Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. Available from: [Link]

  • Google Patents. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

Sources

Reactivity and stability of formyl-pyrrole compounds

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Reactivity and Stability in Formyl-Pyrrole Compounds: A Technical Guide for Drug Development

Executive Summary

Formyl-pyrroles, particularly 2-formylpyrroles (e.g., pyrrole-2-carboxaldehyde), are indispensable synthons in modern drug discovery and materials science. Their unique electronic architecture allows them to serve as precursors for complex heterocycles, including porphyrins, BODIPY fluorophores, and a wide array of pharmaceutical agents. However, the high electron density of the pyrrole ring, coupled with the electrophilicity of the formyl group, creates a delicate balance between synthetic utility and chemical instability.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physical chemistry and practical synthetic application. This guide dissects the thermodynamic grounding of formyl-pyrroles, maps their reactivity profiles, and provides self-validating experimental workflows to ensure batch-to-batch reproducibility in drug development pipelines.

Structural and Electronic Fundamentals

To harness the reactivity of formyl-pyrroles, one must first understand their conformational and electronic ground states. The orientation of the formyl group relative to the pyrrolic nitrogen dictates both the stability and the non-linear optical (NLO) properties of the molecule.

Density Functional Theory (DFT) computations reveal that the cis conformer of pyrrole-2-carboxaldehyde is the conformational ground state. It is significantly more stable than the trans form by 15.21 kJ/mol[1]. This stability is driven by the precise orientation of the N–C–C=O dihedral angle, which facilitates robust intramolecular hydrogen bonding between the pyrrolic N-H and the aldehydic oxygen[1].

Furthermore, the narrow HOMO-LUMO energy gap in these molecules dictates their dual reactivity: the highly nucleophilic pyrrole ring is primed for electrophilic aromatic substitution, while the formyl carbon serves as a highly active site for nucleophilic attack (e.g., in aldol condensations)[1].

Table 1: Physicochemical and Electronic Properties of Pyrrole-2-Carboxaldehyde

ParameterValue / CharacteristicMechanistic Implication
Conformational Ground State cis-formMore stable than trans by 15.21 kJ/mol due to N-H···O=C dipole alignment[1].
Reactivity Sites (Fukui) C2 / C5 positionsRing is highly susceptible to electrophilic attack; formyl carbon prone to nucleophiles[1].
HOMO-LUMO Gap NarrowFacilitates non-linear optical (NLO) behavior and high reactivity in condensation reactions[1].

Chemical Reactivity and Degradation Pathways

The utility of formyl-pyrroles in drug development stems from their predictable, yet aggressive, reactivity profiles. Understanding these pathways is critical for both synthesizing the compounds and preventing their premature degradation.

Hydrolytic Reactivity and Azafulvenium Intermediates

The stability of formyl-pyrroles is heavily influenced by the substituents on the pyrrole ring. For instance, α-difluoromethyl pyrroles are highly labile under hydrolytic conditions. They undergo rapid hydrolysis to yield formyl pyrroles, a reaction driven by the formation of an azafulvenium intermediate. This highly reactive intermediate facilitates the facile loss of fluoride ions, ultimately driving the conversion to the stable aldehyde[2].

Maillard-Type Condensations

In nature, 2-formylpyrroles are ubiquitous, arising from non-enzymatic Maillard reactions between amines and reducing sugars[3]. This pathway is highly relevant for synthesizing biomimetic drug candidates. The reaction proceeds via a 3-deoxy-D-glucosone (3-DG) intermediate, which undergoes sequential dehydration, amine condensation, and 5-exo-trig cyclization to yield the aromatic pyrrole core[3].

Maillard_Pathway A D-Glucose + Amine (Reactants) B Amadori Compound (Condensation) A->B Heat / Oxalic Acid C 3-Deoxy-D-glucosone (3-DG) (Dehydration) B->C -H2O D Hemiaminal Intermediate (Cyclization) C->D Amine Addition E 2-Formylpyrrole (Aromatization) D->E -H2O (Aromatization)

Maillard reaction pathway for 2-formylpyrrole synthesis from hexoses.

Stability and Handling Guidelines

While pyrrole-2-carboxaldehyde is classified as chemically stable under standard laboratory conditions, its electron-rich nature makes it highly susceptible to radical-mediated degradation[4].

Table 2: Stability and Handling Matrix

ConditionStatus / HazardMitigation Strategy
Ambient Storage Stable under proper conditionsStore in a cool, well-ventilated place, tightly closed under inert gas[4].
Oxidizing Agents Highly IncompatibleAvoid contact; triggers rapid oxidation or hazardous decomposition (NOx, CO)[4],[5].
Strong Bases/Acids IncompatibleInduces unwanted polymerization or azafulvenium-driven degradation[4],[2].

Self-Validating Experimental Protocols

To ensure reproducibility in drug development, synthetic methodologies must be designed with built-in validation checkpoints. Below are two field-proven protocols for the synthesis of formyl-pyrroles.

Protocol 1: Vilsmeier-Haack Formylation of N-Substituted Pyrroles

This protocol details the electrophilic installation of a formyl group at the C2 position of an N-substituted pyrrole[6].

  • Preparation of Vilsmeier Reagent : In a flame-dried, two-necked flask under an argon atmosphere, cool N,N-Dimethylformamide (DMF) (1.1 eq) to 0°C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.0 eq) dropwise[6].

    • Causality: The formation of the chloroiminium ion is highly exothermic. Dropwise addition at 0°C prevents thermal degradation of DMF and ensures a high yield of the active electrophile.

  • Electrophilic Aromatic Substitution : Add a solution of the N-substituted pyrrole in DMF dropwise to the Vilsmeier reagent at 0°C[6].

    • Causality: Pyrroles are highly nucleophilic. Maintaining low temperatures suppresses uncontrolled poly-formylation and polymerization.

  • Maturation : Allow the reaction to warm to room temperature and stir for 1-3 hours[6].

  • Hydrolytic Quench : Pour the mixture into crushed ice and saturated aqueous sodium bicarbonate[6].

    • Causality: The alkaline quench hydrolyzes the iminium intermediate to the target aldehyde while neutralizing the generated HCl, preventing acid-catalyzed degradation of the product.

  • System Validation : Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the non-polar pyrrole and the appearance of a UV-active polar spot indicates iminium formation. Post-quench, ¹H NMR must display a distinct aldehydic proton singlet at ~9.5 ppm.

Vilsmeier_Workflow Step1 POCl3 + DMF (0°C, Inert Atm) Step2 Vilsmeier Reagent (Chloroiminium Ion) Step1->Step2 Complexation Step3 Add N-substituted Pyrrole (0°C to RT) Step2->Step3 Step4 Iminium Intermediate (Electrophilic Attack) Step3->Step4 C2-Substitution Step5 Aqueous Base Quench (Hydrolysis) Step4->Step5 Step6 2-Formylpyrrole (Product) Step5->Step6 pH Neutralization

Step-by-step Vilsmeier-Haack formylation workflow and intermediate progression.

Protocol 2: Maillard-Type Synthesis from Hexose Sugars

This biomimetic protocol synthesizes 2-formylpyrroles directly from reducing sugars and amines[3].

  • Reagent Mixing : Combine D-glucose (1.0 eq), a primary amine (1.0 eq), and oxalic acid (1.0 eq) in dimethylsulfoxide (DMSO)[3].

  • Thermal Activation : Heat the mixture to 90°C[3].

    • Causality: Elevated temperatures and acidic conditions are required to force the dehydration of D-glucose into 3-deoxy-D-glucosone (3-DG), the critical intermediate[3].

  • Condensation and Cyclization : Maintain heating until the reaction is complete.

    • Causality: The amine condenses with 3-DG to form a hemiaminal, which undergoes subsequent dehydration and 5-exo-trig cyclization[3].

  • System Validation : Use LC-MS to track the transient 3-DG intermediate (m/z 162). Final product formation is validated by the emergence of characteristic pyrrolic proton doublets (C3 and C4) in the 6.0–7.0 ppm range via ¹H NMR.

Applications in Drug Development

The precise functionalization of formyl-pyrroles has led to significant breakthroughs in targeted therapeutics:

  • Aurora Kinase Inhibitors : 2-Formylpyrroles serve as critical precursors in the synthesis of pyrrole-indoline-2-ones. By condensing 2-formylpyrroles with indolin-2-ones via base-catalyzed aldol condensation, researchers have developed potent Aurora kinase inhibitors with unique inhibition profiles for oncology applications[7].

  • Antimalarial Agents : Pyrrolone derivatives, synthesized via 3-formylpyrrole intermediates (generated through Paal-Knorr synthesis), have exhibited sub-nanomolar potencies against chloroquine-resistant Plasmodium falciparum strains[8]. The formyl group is essential for the subsequent coupling and carbonylation steps that build the active pharmacophore[8].

References

  • Investigation of Barrier Potential, Structure (Monomer & Dimer), Chemical Reactivity, NLO, MEP, and NPA Analysis of Pyrrole-2 - Taylor & Francis. 1

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Royal Society of Chemistry (RSC). 3

  • Probing the Hydrolytic Reactivity - Royal Society of Chemistry (RSC). 2

  • Application Notes and Protocols for the Synthesis of Natural Products Incorporating the 2-(2-Formyl-1H-pyrrol-1-yl)acetate Moiety - Benchchem. 6

  • SAFETY DATA SHEET - Thermo Fisher Scientific - Thermo Fisher. 4

  • SAFETY DATA SHEET - TCI Chemicals - TCI Chemicals. 5

  • Discovery of Pyrrole−Indoline-2-ones as Aurora Kinase Inhibitors with a Different Inhibition Profile - ACS Publications. 7

  • Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents - PMC. 8

Sources

The Evolution of Substituted Pyrrole Synthesis: From Classical Foundations to Modern Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrole Scaffold in Drug Discovery

The pyrrole ring is a fundamental five-membered aromatic heterocycle ubiquitous in natural products, pharmaceuticals, and advanced materials[1][2]. Because the unsubstituted pyrrole ring undergoes electrophilic substitution primarily at the α-position (C2/C5), accessing highly functionalized or β-substituted (C3/C4) pyrroles requires strategic de novo ring synthesis[2]. This technical guide explores the historical discovery and mechanistic evolution of substituted pyrrole synthesis, transitioning from late 19th-century classical methods to highly regioselective modern reactions.

Historical Foundations: The Classical Syntheses

The late 19th century witnessed a golden age of heterocyclic chemistry, driven by the need to synthesize complex dyes and early therapeutics. Three foundational named reactions emerged during this period.

The Paal-Knorr Synthesis (1884)

Developed independently by Carl Paal and Ludwig Knorr, this reaction remains the most reliable method for constructing N-substituted pyrroles[1][3]. The protocol involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine under neutral or weakly acidic conditions[1].

Causality in Experimental Design: The use of weak Brønsted acids (like acetic acid or p-TsOH) is critical. The acid protonates the carbonyl oxygen, increasing its electrophilicity for the initial amine nucleophilic attack, while simultaneously facilitating the subsequent dehydration of the hemiaminal intermediate[1]. If the pH is too low, the primary amine becomes fully protonated (ammonium), killing its nucleophilicity and halting the reaction.

PK_Mech A 1,4-Dicarbonyl Compound B Primary Amine (Nucleophilic Attack) A->B + R-NH2 C Hemiaminal Intermediate B->C Acid Catalysis D Dehydration & Cyclization C->D - H2O E N-Substituted Pyrrole D->E Aromatization

Caption: Paal-Knorr pyrrole synthesis mechanistic pathway.

The Knorr and Hantzsch Syntheses

In parallel with the Paal-Knorr method, the Knorr pyrrole synthesis (1884) was developed, reacting an α-amino ketone with an activated methylene compound[2]. Shortly after, the Hantzsch pyrrole synthesis (1890) provided a route to substituted pyrroles via the multi-component condensation of β-ketoesters, ammonia, and α-haloketones[2]. While effective, these methods often suffer from regiochemical ambiguity when unsymmetrical precursors are utilized.

Modern Breakthroughs: The Barton-Zard Reaction

While classical methods excel at α-substitution, synthesizing 3,4-disubstituted pyrroles remained notoriously difficult. In 1985, Derek Barton and Samir Zard revolutionized pyrrole synthesis by reporting the base-catalyzed reaction of a nitroalkene with an α-isocyanoacetate[4][5].

Mechanistic Causality: The Barton-Zard reaction relies on the dual nature of the nitro group. Initially, the nitro group acts as a powerful electron-withdrawing group, activating the alkene for a Michael-type addition by the enolate of the α-isocyanide[4][5]. Following a 5-endo-dig cyclization (governed by Baldwin's rules), the nitro group serves as an excellent leaving group. Its base-catalyzed elimination drives the irreversible tautomerization that yields the stable, aromatic pyrrole-2-carboxylate[4][6].

BZ_Workflow A Nitroalkene + Isocyanoacetate B Base Addition (e.g., DBU) A->B C Michael Addition Intermediate B->C Deprotonation D 5-endo-dig Cyclization C->D E Elimination of NO2 & Tautomerization D->E F 3,4-Disubstituted Pyrrole E->F

Caption: Stepwise mechanism of the Barton-Zard pyrrole synthesis.

Quantitative Comparison of Synthetic Methodologies

The selection of a synthetic route depends heavily on the desired substitution pattern and the tolerance of functional groups.

Reaction NameDiscovery YearPrimary PrecursorsTypical YieldsPrimary UtilityLimitations
Paal-Knorr 18841,4-Diketone + Primary Amine60–90%N-substituted, 2,5-disubstituted pyrrolesRequires harsh acidic conditions; 1,4-diketones can be unstable[1][7].
Hantzsch 1890β-Ketoester + α-Haloketone + NH340–75%2,4-disubstituted pyrrole-3-carboxylatesRegioselectivity issues with unsymmetrical ketones[2].
Barton-Zard 1985Nitroalkene + α-Isocyanoacetate55–85%3,4-disubstituted pyrroles, Porphyrin precursorsRequires handling of isocyanides; basic conditions required[4][5].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols incorporate internal validation checkpoints.

Protocol 1: Paal-Knorr Synthesis of N-Phenyl-2,5-dimethylpyrrole
  • Preparation: Dissolve 10 mmol of 2,5-hexanedione (acetonylacetone) and 10 mmol of aniline in 20 mL of glacial acetic acid[1].

  • Reaction: Reflux the mixture at 118°C for 4 hours. Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the UV-active aniline spot and the emergence of a high-Rf, non-polar pyrrole spot confirms hemiaminal dehydration[1].

  • Workup: Cool to room temperature and pour over crushed ice. Neutralize slowly with saturated aqueous NaHCO3 until pH 7 is reached to precipitate the product.

  • Purification: Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Barton-Zard Synthesis of Ethyl 3,4-Diethylpyrrole-2-carboxylate
  • Preparation: In an oven-dried flask under inert N2 atmosphere, dissolve 10 mmol of 4-acetoxy-3-nitrohexane and 10 mmol of ethyl isocyanoacetate in 30 mL of anhydrous THF[6].

  • Base Addition: Cool the mixture to 0°C. Dropwise, add 11 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Validation Checkpoint: A distinct color change (often yellow to deep orange/red) indicates the formation of the isocyanoacetate enolate and subsequent Michael addition[4][6].

  • Cyclization: Allow the reaction to warm to room temperature, then reflux for 30 minutes to drive the elimination of the nitro group[6].

  • Workup & Purification: Quench with water, extract with ethyl acetate. Purify the crude dark oil via silica gel column chromatography to afford the pure 3,4-disubstituted pyrrole[6].

References

  • Grokipedia. "Paal–Knorr synthesis". Available at: [Link]

  • Wikipedia. "Barton–Zard reaction". Available at: [Link]

  • ACS Publications. "Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry". Available at: [Link]

  • Clockss.org. "Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes". Available at: [Link]

  • Scribd. "Overview of Pyrrole Properties and Structure". Available at: [Link]

  • ResearchGate. "Paal–Knorr synthesis of pyrroles: from conventional to green synthesis". Available at: [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Vilsmeier-Haack Synthesis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Significance

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile is a valuable heterocyclic aldehyde, serving as a versatile building block in the synthesis of a wide array of more complex molecules. Its bifunctional nature, featuring both a reactive aldehyde (formyl) group and a nitrile group on a substituted pyrrole core, makes it a key intermediate in medicinal chemistry and materials science. Pyrrole derivatives are integral to numerous biologically active compounds and functional materials.

This document provides a detailed, field-tested protocol for the synthesis of this target molecule via the Vilsmeier-Haack reaction. This classic and reliable method involves the formylation of an electron-rich aromatic ring—in this case, 2,4-dimethyl-1H-pyrrole-3-carbonitrile—using a specialized electrophile known as the Vilsmeier reagent.[1][2] The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for product validation to ensure reproducibility and high purity.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic substrates.[1][3] The process occurs in two primary stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. This is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[3][4] The oxygen of DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. Subsequent elimination steps generate the highly electrophilic chloroiminium cation.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the starting material attacks the electrophilic carbon of the Vilsmeier reagent. This forms a new carbon-carbon bond. The aromaticity of the pyrrole ring is then restored through the loss of a proton.

  • Hydrolysis: The resulting iminium salt intermediate is stable until a hydrolytic workup is performed. Quenching the reaction mixture with water or an aqueous base hydrolyzes the iminium species to yield the final aldehyde product.[2][5]

This method is highly effective for pyrroles because the nitrogen heteroatom donates electron density into the ring, making it highly activated towards electrophilic attack.[3][4]

Overall Reaction Scheme

G cluster_reactants Reactants cluster_product Product Pyrrole 2,4-dimethyl-1H-pyrrole-3-carbonitrile Vilsmeier_reagents 1. POCl₃, DMF 2. H₂O (workup) Product 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile Vilsmeier_reagents->Product Vilsmeier-Haack Formylation

Caption: Overall synthetic transformation.

Safety and Handling: A Critical Overview

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this procedure possess significant hazards that must be managed through proper engineering controls and personal protective equipment.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly toxic, corrosive, and a strong irritant to the skin, eyes, and respiratory tract.[6] It reacts violently with water, releasing heat and toxic gases, including hydrogen chloride.[7][8] Contact with combustible materials may cause a fire.

    • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[6][8] Wear heavy-duty gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a flame-retardant lab coat.[6] Ensure a supply of sand or other non-aqueous fire extinguisher is nearby; DO NOT use water on a POCl₃ fire . All glassware must be scrupulously dried before use.

  • N,N-Dimethylformamide (DMF):

    • Hazards: DMF is a reproductive toxin and a moderate skin and eye irritant. It is readily absorbed through the skin. It can undergo runaway reactions when mixed with strong acids, bases, or chlorinating agents at elevated temperatures.[9]

    • Handling: Handle in a chemical fume hood.[9] Wear appropriate chemical-resistant gloves and eye protection. Avoid inhalation and skin contact.

Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. In case of skin contact with POCl₃, flush the affected area with copious amounts of water for at least 30 minutes and seek immediate medical attention.[7]

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted within a certified chemical fume hood.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Equiv.
2,4-dimethyl-1H-pyrrole-3-carbonitrile40943-43-5120.155.00 g41.61.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0925 mL--
Phosphorus oxychloride (POCl₃)10025-87-3153.334.5 mL48.31.16
Dichloromethane (DCM), anhydrous75-09-284.9350 mL--
Saturated Sodium Bicarbonate (NaHCO₃) soln.--~200 mL--
Deionized Water--~300 mL--
Crushed Ice--~200 g--
Experimental Workflow

workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep_dmf 1. Add anhydrous DMF to a dry, 3-neck flask cool_dmf 2. Cool flask to 0-5°C (ice-water bath) prep_dmf->cool_dmf add_pocl3 3. Add POCl₃ dropwise (maintain T < 10°C) cool_dmf->add_pocl3 stir_reagent 4. Stir at 0-5°C for 30 min to form Vilsmeier reagent add_pocl3->stir_reagent add_pyrrole 6. Add pyrrole solution dropwise to the Vilsmeier reagent stir_reagent->add_pyrrole prep_pyrrole 5. Dissolve pyrrole starting material in anhydrous DCM prep_pyrrole->add_pyrrole react 7. Warm to room temperature and stir for 2-4 hours add_pyrrole->react monitor 8. Monitor reaction by TLC react->monitor quench 9. Pour reaction mixture slowly onto crushed ice monitor->quench hydrolyze 10. Stir for 1 hour to allow hydrolysis of iminium salt quench->hydrolyze neutralize 11. Neutralize with sat. NaHCO₃ until pH ~7-8 hydrolyze->neutralize precipitate 12. Collect precipitate by vacuum filtration neutralize->precipitate wash 13. Wash solid with cold water precipitate->wash dry 14. Dry the product under vacuum wash->dry recrystallize 15. Recrystallize from a suitable solvent (e.g., Ethanol) dry->recrystallize final_product Pure 5-Formyl-2,4-dimethyl- 1H-pyrrole-3-carbonitrile

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Preparation of the Vilsmeier Reagent:

    • Equip a 250 mL three-neck, round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

    • Under a positive pressure of nitrogen, add anhydrous DMF (25 mL) to the flask.

    • Cool the flask in an ice-water bath to 0-5°C.

    • Causality: This initial cooling is critical. The reaction between DMF and POCl₃ is highly exothermic.[9] Maintaining a low temperature prevents the uncontrolled formation of byproducts and ensures the stability of the Vilsmeier reagent.

    • Slowly add POCl₃ (4.5 mL) dropwise via the addition funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Once the addition is complete, stir the resulting pale yellow solution at 0-5°C for an additional 30 minutes.

  • Formylation Reaction:

    • In a separate flask, dissolve the 2,4-dimethyl-1H-pyrrole-3-carbonitrile (5.00 g) in anhydrous dichloromethane (50 mL).

    • Add this pyrrole solution dropwise to the cold Vilsmeier reagent over 20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Work-up and Isolation:

    • Prepare a 1 L beaker containing approximately 200 g of crushed ice.

    • Causality: This step serves two purposes: it safely quenches the reactive POCl₃ and initiates the hydrolysis of the intermediate iminium salt to the desired aldehyde.[5]

    • While stirring vigorously, slowly and carefully pour the reaction mixture onto the crushed ice. A precipitate should begin to form.

    • Continue stirring the slurry for 1 hour to ensure complete hydrolysis.

    • Slowly add saturated sodium bicarbonate solution to the mixture until the pH is neutral to slightly basic (pH 7-8). This neutralizes the acidic byproducts (HCl and phosphoric acid).

    • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) to remove any inorganic salts.

    • Dry the collected solid under vacuum at 40-50°C to a constant weight.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.

Product Characterization and Validation

The identity and purity of the synthesized 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile should be confirmed using standard analytical techniques.

PropertyExpected Value
IUPAC Name 5-formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile[10]
Molecular Formula C₈H₈N₂O[10]
Molecular Weight 148.16 g/mol [10]
Appearance Off-white to pale yellow solid
¹H NMR Expect signals for: pyrrole N-H (broad singlet, ~10-12 ppm), aldehyde C-H (singlet, ~9.5 ppm), two methyl groups (singlets, ~2.3-2.5 ppm).
IR Spectroscopy Expect characteristic absorption bands for: N-H stretch (~3200-3400 cm⁻¹), C≡N stretch (~2220 cm⁻¹), C=O stretch (aldehyde, ~1650-1670 cm⁻¹).

References

  • Chemwatch. (n.d.). MSDS 1810 - SD Fine-Chem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 30). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid.
  • National Center for Biotechnology Information. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. PubMed Central.
  • NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals.
  • ACS Publications. (2020, August 6). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. Organic Process Research & Development.
  • ECHEMI. (n.d.). Phosphorus oxychloride SDS, 10025-87-3 Safety Data Sheets.
  • Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET.
  • PubChem. (n.d.). 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile.
  • Organic Syntheses. (n.d.). 2,4-dimethylpyrrole.
  • Beilstein Journal of Organic Chemistry. (2014, February 24). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones.
  • ChemInform. (2011, June 9). An Improved Two-Step Preparation of 2,4-Dimethylpyrrole.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Chemistry Steps. (2023, April 23). Vilsmeier-Haack Reaction.
  • Patsnap. (2013, August 28). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • Google Patents. (n.d.). US6166223A - Process for the preparation of 2,4-dimethylpyrrole.
  • ChemicalBook. (n.d.). Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Sigma-Aldrich. (n.d.). 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). The Formylation of N,N‑Dimethylcorroles. PubMed Central.
  • NIST. (n.d.). 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester. NIST Chemistry WebBook.
  • Chemsigma. (n.d.). 1H-Pyrrole-3-carbonitrile,5-formyl-2,4-dimethyl- [32487-71-1].
  • MDPI. (2023, April 19). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles.

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Application Note: 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Molecular Rationale

In the landscape of targeted therapeutics, the pyrrole scaffold remains a privileged structure, most notably recognized in FDA-approved receptor tyrosine kinase (RTK) inhibitors such as Sunitinib (Sutent) and experimental agents like SU5416 (Semaxanib). 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile (CAS: 32487-71-1) represents a highly specialized, versatile building block designed to push the boundaries of this chemical space[1].

As a Senior Application Scientist, I emphasize that the selection of this specific building block is driven by its unique electronic and steric profile. Unlike traditional pyrrole-3-carboxylic acid derivatives, the incorporation of a 3-carbonitrile (-C≡N) group serves three distinct mechanistic purposes:

  • pKa Modulation: The carbonitrile is a strong electron-withdrawing group (EWG) via both inductive and resonance effects. This significantly lowers the pKa of the pyrrole N-H, enhancing its capacity as a hydrogen-bond donor when interacting with the backbone carbonyls of the kinase hinge region.

  • Steric & Lipophilic Tuning: The linear, sp-hybridized cyano group is sterically compact and highly lipophilic compared to carboxylic acids or amides, improving passive membrane permeability and avoiding phase II glucuronidation liabilities.

  • Orthogonal Reactivity: The 5-formyl group acts as the primary electrophilic site for Knoevenagel condensations, while the 3-cyano group remains inert under mild basic conditions, allowing for highly regioselective syntheses[2].

Recently, this scaffold has transcended kinase inhibition, demonstrating breakthrough utility in the synthesis of non-cyclic dinucleotide (non-CDN) STING (Stimulator of Interferon Genes) receptor agonists [3] and fused pyrrolo[3,2-d]pyrimidines for EGFR/CDK2 targeting [4].

Application I: Synthesis of Cyano-Pyrrole-Indolinone Kinase Inhibitors

The most prominent application of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile is its condensation with substituted oxindoles (indolin-2-ones) to generate ATP-competitive RTK inhibitors targeting VEGFR, PDGFR, and FGFR.

Mechanistic Insight

The reaction utilizes a base-catalyzed Knoevenagel condensation. We specifically employ piperidine as an organocatalyst. Piperidine attacks the 5-formyl group to form a highly electrophilic iminium ion intermediate. This lowers the activation energy for the nucleophilic attack by the oxindole enolate. The strong EWG nature of the 3-carbonitrile slightly deactivates the formyl carbon compared to electron-rich pyrroles; thus, the iminium activation pathway is strictly required to ensure high yields and stereoselectivity (favoring the thermodynamically stable Z-isomer).

G A 5-Formyl-2,4-dimethyl- 1H-pyrrole-3-carbonitrile C Iminium Intermediate (Piperidine Catalyzed) A->C Piperidine B Substituted Oxindole (Active Methylene) B->C Deprotonation D Aldol Addition & Dehydration C->D E 3-Cyano-Pyrrole-Indolinone Kinase Inhibitor D->E -H2O

Caption: Workflow of Knoevenagel condensation yielding cyano-pyrrole kinase inhibitors.

Protocol 1: Knoevenagel Condensation Workflow

Self-Validating System: The reaction progress is visually indicated by a distinct color shift (from yellow to deep orange/red) and the precipitation of the highly conjugated product.

Reagents:

  • 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile (1.0 equiv, 10 mmol)

  • Substituted indolin-2-one (1.05 equiv, 10.5 mmol)

  • Piperidine (0.1 equiv, 1 mmol)

  • Absolute Ethanol (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Preparation: Suspend the pyrrole-3-carbonitrile and the indolin-2-one in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add piperidine dropwise at room temperature. Note: Do not substitute with inorganic bases (e.g., NaOH), as this will cause hydrolysis of the oxindole lactam ring and fail to form the iminium intermediate.

  • Reflux: Heat the mixture to 85°C (reflux) for 3–5 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material spot (UV active at 254 nm) should completely disappear.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath for 2 hours to maximize crystallization of the Z-isomer.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold ethanol (2 × 10 mL) and diethyl ether (10 mL) to remove unreacted oxindole and piperidine traces.

  • Validation: Dry under vacuum at 50°C. Confirm the Z-configuration via 1H-NMR (DMSO-d6); the vinylic proton typically resonates downfield (~7.5–7.8 ppm) due to deshielding by the oxindole carbonyl.

Application II: Development of Non-CDN STING Receptor Agonists

Beyond kinase inhibition, 1H-pyrrole-3-carbonitrile derivatives have been recently identified as potent, non-nucleotide small-molecule agonists of the STING pathway[3]. STING activation is a premier strategy in immuno-oncology for converting "cold" tumors to "hot" tumors by inducing Type I interferon production.

Mechanistic Insight

Historically, STING agonists were cyclic dinucleotides (CDNs), which suffer from poor metabolic stability and require intratumoral injection. The 1H-pyrrole-3-carbonitrile scaffold overcomes this. The cyano group acts as a critical anchor, engaging in dipole-dipole interactions and acting as a hydrogen bond acceptor deep within the STING dimer pocket, thermodynamically stabilizing the closed (active) conformation of various hSTING alleles[3].

G A Pyrrole-3-carbonitrile Agonist B hSTING Binding & Conformational Shift A->B Thermal Stabilization C TBK1 Recruitment & Activation B->C D IRF3 Phosphorylation C->D Kinase Activity E Type I Interferon Gene Transcription D->E Nuclear Translocation

Caption: STING pathway activation mediated by 1H-pyrrole-3-carbonitrile derivatives.

Protocol 2: High-Throughput Thermal Shift Assay (TSA) for STING Binding

Self-Validating System: This protocol uses a known STING agonist (e.g., 2'3'-cGAMP or SR-717) as a positive control to validate the dynamic range of the melting temperature shift (ΔTm).

Reagents:

  • Recombinant human STING protein (hSTING, residues 155-341) at 2 µM

  • SYPRO Orange Protein Gel Stain (5000× stock in DMSO)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT

  • Test Compound (Synthesized from 5-formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile)

Step-by-Step Procedure:

  • Dye Preparation: Dilute the SYPRO Orange stock to 5× in the Assay Buffer. Causality: SYPRO Orange is environmentally sensitive; it is highly fluorescent only when bound to hydrophobic pockets exposed during protein thermal unfolding.

  • Reaction Assembly: In a 96-well qPCR plate, combine 10 µL of 2 µM hSTING, 5 µL of 5× SYPRO Orange, and 4 µL of Assay Buffer.

  • Compound Addition: Add 1 µL of the test compound (100 µM in DMSO, final concentration 5 µM). Include a DMSO-only well (negative control) and a SR-717 well (positive control).

  • Thermal Cycling: Seal the plate and centrifuge at 1000 × g for 1 minute to remove bubbles. Run the plate in a Real-Time PCR system.

  • Melt Curve Parameters: Ramp the temperature from 25°C to 95°C at a rate of 1°C/min, reading fluorescence in the ROX channel (Ex: ~470 nm, Em: ~570 nm).

  • Data Analysis: Calculate the first derivative of the fluorescence curve to determine the melting temperature (Tm). A successful pyrrole-3-carbonitrile binder will exhibit a ΔTm of +2.0°C to +4.0°C relative to the DMSO control[3].

Quantitative Data Summary

The structural modifications enabled by 5-formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile yield dramatic improvements across various pharmacological targets. The table below summarizes the quantitative impact of the 3-carbonitrile group based on recent literature[3][4][5].

Derivative Class / ApplicationPrimary TargetKey Performance MetricMechanistic Role of the 3-Carbonitrile Group
Pyrrole-Indolinones VEGFR-2 / PDGFRIC50: 10–50 nMLowers pyrrole NH pKa; acts as a lipophilic H-bond acceptor in the ATP pocket.
Fused Pyrrolo[3,2-d]pyrimidines EGFR / CDK2IC50: < 0.05 µM (HCT116 cells)Occupies the adenine pocket; forms critical hydrophobic interactions with Leu820/Leu694[4].
Non-CDN STING Agonists hSTING AllelesΔTm: up to +3.5 °C; EC50: ~10.5 µMStabilizes the active STING dimer conformation; replaces metabolically labile phosphate groups[3].

References

  • PubChem - 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile | C8H8N2O | CID 590604. National Center for Biotechnology Information. URL: [Link]

  • Taylor & Francis - Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • ACS Medicinal Chemistry Letters - Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. American Chemical Society. URL:[Link]

  • Journal of Applied Pharmaceutical Science - Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. URL:[Link]

Sources

Application Note: Advanced Synthesis and Optimization of Sunitinib Pyrrole Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sunitinib (marketed as Sutent) is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor utilized in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Structurally, Sunitinib is defined by an indolin-2-one core and a highly substituted pyrrole side chain. The synthesis of the key pyrrole intermediate—specifically, derivatives of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid —is a critical bottleneck in the API manufacturing process[1].

This application note provides a comprehensive, self-validating guide to the synthesis of Sunitinib's pyrrole precursors. By moving away from traditional, environmentally hazardous coupling methods, we explore modern electrochemical amidation strategies and regioselective formylation techniques that ensure high atom economy and scalability[2].

Mechanistic Rationale & Synthetic Logic

The pharmacological efficacy of Sunitinib relies heavily on its pyrrole-carboxamide moiety, which establishes critical hydrogen-bonding interactions within the ATP-binding pocket of VEGFR and PDGFR[3]. To construct this moiety, the synthetic logic dictates a bottom-up approach:

  • Regioselective Formylation: Introducing an aldehyde group at the 5-position of a 2,4-dimethylpyrrole derivative.

  • Amidation: Coupling the sterically hindered 3-carboxylic acid with N,N-diethylethylenediamine.

  • Condensation: A final Knoevenagel condensation with 5-fluorooxindole to yield the API[4].

G A 2,4-Dimethylpyrrole- 3-carboxylate B Vilsmeier-Haack Formylation A->B C 5-Formyl-pyrrole Intermediate B->C D Amidation (Electrochemical) C->D N,N-diethylethylenediamine E Pyrrole-Carboxamide Precursor D->E F Knoevenagel Condensation E->F H Sunitinib API F->H G 5-Fluorooxindole G->F

Caption: Synthetic workflow for Sunitinib, highlighting the critical pyrrole intermediate assembly.

Synthesis of the Key Pyrrole Precursor: Vilsmeier-Haack Formylation

The initial phase requires the formylation of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. The Vilsmeier-Haack reaction is selected due to its high regioselectivity[5].

Causality of Reagent Choice: The combination of Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) generates a highly electrophilic chloroiminium ion (Vilsmeier reagent). The pyrrole ring is inherently electron-rich; however, the methyl groups at the 2- and 4-positions sterically and electronically direct the electrophilic attack exclusively to the unsubstituted 5-position, preventing unwanted isomers[6].

Protocol 1: Regioselective Formylation

Self-Validating System: This protocol includes integrated quality control (QC) checkpoints to ensure the reaction does not proceed to the next step if impurities are present.

  • Vilsmeier Reagent Preparation: In a dry, round-bottom flask under an inert argon atmosphere, cool 15 mL of anhydrous DMF to 0 °C. Add POCl₃ (1.2 equivalents) dropwise over 15 minutes.

    • QC Checkpoint: The solution should turn pale yellow, indicating the formation of the chloroiminium ion.

  • Substrate Addition: Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in 10 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while maintaining the temperature below 5 °C[5].

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours, then heat to 40 °C for an additional 1 hour.

  • Hydrolysis & Quenching: Pour the mixture over crushed ice and neutralize slowly with a 20% aqueous NaOH solution until the pH reaches 7.0–7.5. The intermediate, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, will precipitate as a solid[1].

  • Ester Hydrolysis: To obtain the free carboxylic acid, suspend the isolated solid in a methanol/water mixture, add KOH (3.0 eq), and reflux for 5 hours[5]. Acidify with HCl to precipitate the final 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.

  • Validation Checkpoint: Perform ¹H-NMR (DMSO-d6). The success of the formylation is confirmed by a distinct aldehyde proton singlet at ~9.6 ppm and the disappearance of the pyrrole C5-H proton.

Amidation Strategy: Overcoming Carboxylic Acid Inertia

The coupling of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with N,N-diethylethylenediamine is historically problematic. Traditional methods utilize toxic coupling agents like DCC or EDC in DMF, which require high temperatures and generate N,N'-dicyclohexylurea (DCU) byproducts that are notoriously difficult to separate[2].

To address this, modern protocols employ an Electrochemical Amidation strategy mediated by Iodide (KI).

Causality of Electrochemical Choice: Iodide functions as a redox mediator. Anodic oxidation converts I⁻ to reactive iodine species, which, in the presence of Triphenylphosphine (PPh₃), activates the carboxylic acid by forming a highly reactive acyloxyphosphonium intermediate. This drastically lowers the activation energy, allowing the amidation to proceed at room temperature in a greener solvent (CH₃CN)[2].

G A Carboxylic Acid Substrate D Acyloxyphosphonium Intermediate A->D B Anodic Oxidation (Graphite Electrode) C I- to I2 / I+ (Mediator Activation) B->C C->D Catalytic Activation E Amine Nucleophilic Attack D->E F Amide Product (Pyrrole Precursor) E->F

Caption: Mechanism of Iodide-mediated electrochemical amidation for pyrrole precursor synthesis.

Protocol 2: Electrochemical Amidation
  • Electrolytic Cell Setup: Equip an undivided electrochemical cell with two graphite electrodes.

  • Reaction Mixture: Add 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq), N,N-diethylethylenediamine (1.5 eq), Triphenylphosphine (PPh₃, 1.2 eq), and Potassium Iodide (KI, 0.2 eq as mediator) into the cell[2].

  • Solvent: Dissolve the reagents in 15 mL of Acetonitrile (CH₃CN).

  • Electrolysis: Apply a constant current of 10 mA at room temperature. Monitor the reaction via LC-MS. The reaction typically reaches completion within 4–6 hours[2].

  • Work-up: Turn off the current. Concentrate the solvent under reduced pressure. Extract with ethyl acetate and wash with brine. The byproduct, triphenylphosphine oxide (Ph₃P=O), can be separated via column chromatography or selective precipitation and recycled[2].

  • Validation Checkpoint: MS analysis should confirm the target mass of the N-(2-diethylaminoethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide intermediate.

Quantitative Data & Optimization Metrics

The transition from traditional coupling to electrochemical methods yields significant improvements in both purity and environmental impact. The data below summarizes the optimization metrics for the amidation step[2].

ParameterTraditional Method (DCC/DMF)Electrochemical Method (KI/PPh₃)
Coupling Agent DCC / EDCNone (Electrons / Anodic Oxidation)
Solvent System DMF (Highly Toxic, High Boiling)CH₃CN (Milder, Easily Evaporated)
Operating Temperature 80 °C – 100 °CRoom Temperature (20 °C – 25 °C)
Reaction Yield 60% – 85% (Variable)72% (Consistent, Scalable)
Primary Byproduct DCU (Difficult to remove)Ph₃P=O (Easily removed and recyclable)
Environmental Profile High Waste / HazardousLow Waste / Green Chemistry

Final Assembly: Knoevenagel Condensation

With the pyrrole-carboxamide precursor synthesized, the final step to yield Sunitinib is a Knoevenagel condensation with 5-fluorooxindole.

Protocol Summary: The condensation can also be driven electrochemically or via traditional base catalysis. Using the optimized green protocol, the reaction is initiated using a 0.025 M solution of Sodium Bromide (NaBr) as an electrolyte in an ethanol:water (3:1) solvent system. Applying a constant current of 10 mA at room temperature facilitates the aldol-type condensation, yielding Sunitinib API in up to 95% yield without the need for harsh inorganic bases (like KOH) or toxic organic bases (like piperidine)[2].

Final Quality Control: The resulting Sunitinib base can be purified via recrystallization from a hot solvent system (e.g., methanol or a DMSO/ethanol mixture)[7]. Purity must be verified via HPLC (target >99.5% for API grade) and the identity confirmed via 2D-NMR to ensure the correct (Z)-isomer configuration of the double bond linking the oxindole and pyrrole rings.

References

  • An improved synthesis of sunitinib malate via a solvent-free decarboxylation process Organic Process Research / ResearchGate URL:[Link]

  • Two-step electrochemically driven synthesis of sunitinib Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid Ningbo Inno Pharmchem URL:[Link]

  • Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors PubMed Central (PMC) URL:[Link]

Sources

Application Note: Development and Functionalization of Novel Pyrrole-Based Dyestuffs

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Pyrrole Advantage in Dye Chemistry

The development of advanced optoelectronic materials and fluorescent bioprobes relies heavily on the structural versatility of pyrrole-based chromophores. Pyrrole cores—most notably Diketopyrrolopyrroles (DPP) and Boron-dipyrromethenes (BODIPY)—offer a highly planar, electron-rich framework that facilitates extended π-conjugation.

Diketopyrrolopyrroles (DPP): DPP derivatives are characterized by their exceptional thermal stability, large extinction coefficients, and high fluorescence quantum yields[1]. However, unmodified DPP cores (such as commercial Pigment Red 254) suffer from extreme insolubility due to robust intermolecular hydrogen bonding between the lactam N-H groups and carbonyl oxygens, coupled with strong π-π stacking[1]. The critical first step in DPP dye development is the disruption of this network via N-alkylation, which transforms the insoluble pigment into a highly soluble dye, preventing aggregation-caused quenching and enabling downstream cross-coupling[1]. Modern functionalization bypasses toxic organometallic intermediates by utilizing direct C-H arylation, providing a highly sustainable sp2-sp2 bond formation strategy for dye-sensitized solar cells (DSSCs)[2]. Alternatively, N-alkylation with pentafluorobenzyl groups opens pathways for room-temperature nucleophilic aromatic substitution (SNAr) with thiols and phenols[3].

Boron-dipyrromethenes (BODIPY): BODIPY dyes are the gold standard for live-cell imaging and photodynamic therapy (PDT) due to their narrow emission bands, negligible sensitivity to pH, and exceptionally high molar extinction coefficients (typically ε > 80,000 M⁻¹·cm⁻¹)[4]. The rigidification of the dipyrromethene core via boron chelation locks the molecule into a planar conformation, minimizing non-radiative decay pathways and yielding absolute fluorescence quantum yields frequently exceeding 0.50[4].

Emerging Architectures: Beyond traditional cores, the synthesis of tetraarylpyrrolo[3,2-b]pyrroles (TAPPs) introduces quadrupolar architectures. These highly electron-donating cores, when coupled with electron-withdrawing moieties, yield dyes with massive two-photon absorption cross-sections and red-shifted emissions (up to 690 nm), making them ideal for stimulated emission depletion (STED) microscopy[5].

Strategic Workflows for Pyrrole Dye Synthesis

Strategic workflow for the development and functionalization of pyrrole-based dyestuffs.

Experimental Protocols & Self-Validating Systems

Protocol I: Synthesis of Soluble DPP Dyes via Direct C-H Arylation

Causality Statement: Traditional Suzuki-Miyaura or Stille couplings require the pre-functionalization of aryl units into boronic acids or toxic stannanes. Direct C-H arylation leverages palladium catalysis to couple aryl halides directly to the thiophene/phenyl rings of the DPP core, drastically reducing synthetic steps and toxic waste[2].

Step 1: Solubilization via N-Alkylation

  • Charge a flame-dried Schlenk flask with Pigment Red 254 (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in dry DMF.

  • Heat the suspension to 120 °C under an argon atmosphere.

  • Dropwise add 1-iodopentane (or 2-ethylhexyl bromide for enhanced steric bulk) (2.5 eq).

  • Stir for 15 hours. The reaction transitions from a heterogeneous red suspension to a homogeneous, brilliantly fluorescent orange/red solution as the hydrogen-bond network is dismantled[1].

  • Quench with water, extract with CHCl₃, and purify via silica gel chromatography.

Step 2: Direct C-H Arylation

  • In a sealed tube, combine the N-alkylated DPP core (1.0 eq), an aryl bromide (e.g., a phenothiazine derivative) (2.2 eq), Pd₂(dba)₃ (0.05 eq), (o-MeOPh)₃P ligand (0.1 eq), pivalic acid (PivOH) (0.3 eq), and Cs₂CO₃ (2.5 eq) in anhydrous toluene[2].

  • Degas the mixture via three freeze-pump-thaw cycles.

  • Heat at 120 °C overnight.

  • Filter through Celite, concentrate, and isolate the extended π-conjugated dye via preparative TLC.

Validation Checkpoint (Self-Validating System):

  • TLC: The product will exhibit a significantly higher Rf value than the starting pigment due to the lipophilic alkyl chains.

  • ¹H NMR: Successful N-alkylation is unambiguously confirmed by the appearance of the N-CH₂ protons as a distinct triplet at ~3.8 ppm[1]. Successful C-H arylation is validated by the disappearance of the terminal C-H proton signal on the DPP's flanking aryl rings.

Protocol II: Aqueous-Phase Synthesis of the BODIPY Core

Causality Statement: Conventional BODIPY synthesis relies on anhydrous, halogenated solvents (e.g., CH₂Cl₂). By shifting to an aqueous-phase condensation, we exploit the hydrophobic effect to accelerate the assembly of the dipyrromethane intermediate, offering a greener, highly scalable platform[4].

Stepwise mechanistic progression of aqueous-phase BODIPY core synthesis.

Step-by-Step Methodology:

  • Condensation: Suspend the chosen aldehyde (1.0 eq) and pyrrole (2.5 eq) in distilled water. Add a catalytic amount of trifluoroacetic acid (TFA) and stir at room temperature until the dipyrromethane precipitates[4].

  • Oxidation: Dissolve the isolated dipyrromethane in a minimal amount of organic solvent (e.g., THF) and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 eq). Stir for 1 hour to yield the fully conjugated dipyrromethene[4].

  • Chelation: Cool the reaction to 0 °C. Add triethylamine (Et₃N) (5.0 eq) to deprotonate the pyrrole nitrogens, followed by the slow, dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂) (6.0 eq).

  • Stir at room temperature for 4 hours. The solution will develop an intense, sharp fluorescence.

Validation Checkpoint (Self-Validating System):

  • Optical Profiling: The crude mixture will immediately exhibit brilliant green/yellow fluorescence under a 365 nm UV lamp.

  • UV-Vis Spectroscopy: A successful core synthesis is marked by a sharp, narrow absorption peak between 490–550 nm with a molar extinction coefficient exceeding 80,000 M⁻¹·cm⁻¹[4].

  • Solid-State Check: Note that while highly fluorescent in solution, BODIPY dyes may exhibit aggregation-caused quenching (ACQ) if precipitated dry; optical validation must be performed in dilute solution[6].

Quantitative Photophysical Profiling

To guide the selection of pyrrole-based dyestuffs for specific downstream applications, the fundamental photophysical properties of these functionalized cores are summarized below.

Chromophore ClassStructural CoreAbsorbance Max (λmax, nm)Molar Extinction (ε, M⁻¹cm⁻¹)Quantum Yield (ΦF)Primary Application
N-Alkylated DPP Diketopyrrolopyrrole500 – 60030,000 – 50,0000.40 – 0.80DSSCs, OLEDs, Probes
Core BODIPY Boron-dipyrromethene490 – 550> 80,000> 0.80Live-cell Imaging
Extended BODIPY Knoevenagel Modified600 – 750~ 70,0000.30 – 0.60Deep-tissue PDT
TAPPs Tetraarylpyrrolo[3,2-b]pyrrole400 – 69020,000 – 40,0000.20 – 0.50Two-Photon Microscopy

Note: The integration of carborane clusters into BODIPY structures can further red-shift absorption and improve cellular uptake for targeted Boron Neutron Capture Therapy (BNCT)[7].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Formylation of Dimethylpyrrole Carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the formylation of dimethylpyrrole carbonitrile. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this important transformation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the formylation of dimethylpyrrole carbonitrile, providing quick insights and directing you to more detailed information within this guide.

Q1: Which formylation method is most suitable for a dimethylpyrrole carbonitrile substrate?

A1: The Vilsmeier-Haack reaction is generally the most reliable and widely used method for formylating electron-rich heterocycles like pyrroles.[1][2] Its effectiveness stems from the in situ generation of the Vilsmeier reagent (a chloroiminium salt), which is a potent electrophile.[3][4] Alternative methods like the Gattermann, Duff, or Rieche reactions can also be employed, but they may be less efficient or require harsher conditions for a pyrrole ring that is deactivated by a cyano group.[5][6][7]

Q2: What is the expected regioselectivity for the formylation of 2,5-dimethyl-1H-pyrrole-3-carbonitrile?

A2: For a 2,5-dimethyl-1H-pyrrole-3-carbonitrile, the formylation is expected to occur at the C4 position. The methyl groups at C2 and C5 are activating and ortho-, para-directing, while the electron-withdrawing cyano group at C3 is deactivating and meta-directing. The combined electronic effects and steric hindrance from the adjacent methyl group favor electrophilic attack at the C4 position.

Q3: My reaction is not proceeding, or the yield is very low. What are the most likely initial causes?

A3: The most common culprits for a failed Vilsmeier-Haack reaction are moisture contamination and inactive reagents. The Vilsmeier reagent is highly sensitive to moisture, which will quench it and halt the reaction.[3][8] Ensure all glassware is rigorously dried, and use anhydrous solvents and fresh, high-purity reagents, particularly phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[4] Another factor could be insufficient reaction temperature; while the Vilsmeier reagent is formed at low temperatures, the formylation step itself may require heating to proceed, especially with a somewhat deactivated substrate.[9]

Q4: I am observing a dark, tarry residue in my reaction flask. What is causing this and how can I prevent it?

A4: The formation of a dark, tarry residue often indicates polymerization or decomposition of the pyrrole starting material.[10][11] Pyrroles can be sensitive to strongly acidic conditions, which are present during the Vilsmeier-Haack reaction.[1] To minimize this, ensure the reaction temperature is carefully controlled; add the pyrrole substrate to the pre-formed Vilsmeier reagent at a low temperature before any heating is applied.[4] Reducing the reaction time to the minimum necessary for completion can also help prevent byproduct formation.[8]

Troubleshooting Guide: A Deeper Dive

This section provides detailed troubleshooting advice for specific problems you may encounter during the formylation of dimethylpyrrole carbonitrile, structured in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q: I've confirmed my starting material is pure, but I'm still seeing little to no product formation. What should I investigate next?

A: If starting material purity is confirmed, the issue likely lies with the Vilsmeier reagent or the reaction conditions.

  • Vilsmeier Reagent Preparation and Activity: The Vilsmeier reagent is formed from the reaction of DMF and POCl₃. This reaction is exothermic and must be performed under anhydrous conditions at a low temperature (typically 0-5 °C) to prevent decomposition.[3][4] It is crucial to use fresh, high-purity POCl₃, as older bottles can absorb moisture and lose activity. The reagent should be prepared in situ and used promptly.[4]

  • Reaction Temperature Profile: While the Vilsmeier reagent is prepared at low temperatures, the subsequent formylation of the pyrrole may require thermal energy. After the addition of your dimethylpyrrole carbonitrile at a low temperature, a gradual increase in temperature (e.g., to 60-80 °C) may be necessary to drive the reaction to completion.[4] The optimal temperature will depend on the specific substrate and should be determined through small-scale optimization experiments.

  • Stoichiometry of Reagents: For a deactivated pyrrole, a higher excess of the Vilsmeier reagent may be required. Consider increasing the molar ratio of both DMF and POCl₃ relative to the pyrrole substrate. A typical starting point is 1.2-1.5 equivalents of POCl₃ and a larger excess of DMF, which often serves as the solvent.[4][12]

Issue 2: Formation of Multiple Products or Isomers

Q: My TLC/LC-MS analysis shows multiple spots, suggesting the formation of isomers or byproducts. How can I improve the selectivity?

A: While formylation at the C4 position is electronically favored, side reactions can occur.

  • Controlling Reaction Temperature: Higher reaction temperatures can sometimes lead to a loss of selectivity and the formation of minor isomers. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Alternative Formylation Reagents: If the Vilsmeier-Haack reaction consistently gives a mixture of products, consider exploring other formylation methods. The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like TiCl₄, can sometimes offer different regioselectivity.[7][13] However, this method also requires strictly anhydrous conditions. The Gattermann reaction is another possibility, though it often involves highly toxic reagents like hydrogen cyanide (or a safer in-situ source like zinc cyanide).[5][14][15]

Issue 3: Difficulties in Product Isolation and Purification

Q: The workup of my reaction is problematic, leading to emulsions or poor recovery of the product. What can I do?

A: The workup of a Vilsmeier-Haack reaction involves quenching the reactive mixture, which requires care.

  • Quenching Procedure: The reaction is typically quenched by carefully pouring the reaction mixture onto crushed ice or into a cold, aqueous basic solution (e.g., sodium bicarbonate or sodium acetate).[4] This should be done slowly and with vigorous stirring to control the exothermic hydrolysis of excess POCl₃.

  • Breaking Emulsions: Emulsions can form during the extractive workup.[3] To break them, you can add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which helps to separate the organic and aqueous layers.

  • Product Solubility: If your formylated product has some water solubility, you may need to perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery from the aqueous layer.[3]

  • Purification Strategy: The crude product will likely require purification by column chromatography on silica gel. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is often effective for separating the desired product from unreacted starting material and nonpolar byproducts.

Detailed Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization may be required for your specific dimethylpyrrole carbonitrile substrate.

Protocol 1: Vilsmeier-Haack Formylation of 2,5-Dimethyl-1H-pyrrole-3-carbonitrile

Materials:

  • 2,5-Dimethyl-1H-pyrrole-3-carbonitrile

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM) (optional solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). If using a co-solvent, use a minimal amount of DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[4] Stir the resulting mixture at 0 °C for an additional 30-60 minutes.

  • Formylation Reaction: Dissolve the 2,5-dimethyl-1H-pyrrole-3-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF or DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[4]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution. Continue stirring until the gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-formyl-2,5-dimethyl-1H-pyrrole-3-carbonitrile.

Data Summary Tables

The following table summarizes key reaction parameters that can be optimized for the Vilsmeier-Haack formylation.

ParameterRecommended RangeRationale & Notes
POCl₃ (equivalents) 1.1 - 2.0A slight excess is typically required to drive the reaction to completion. For deactivated substrates, a larger excess may be beneficial.[12]
DMF (equivalents) 3.0 - SolventDMF is both a reagent and can be used as the solvent. A sufficient excess is needed to form the Vilsmeier reagent.
Temperature 40 - 100 °CThe optimal temperature is substrate-dependent. Higher temperatures may be needed for less reactive pyrroles but can increase byproduct formation.[4][9]
Reaction Time 1 - 6 hoursMonitor by TLC or LC-MS to determine the point of completion and avoid prolonged heating.
Solvent DMF, DCE, DCMDMF is the standard, but less polar solvents like DCE or DCM can be used, especially if the pyrrole substrate is highly soluble in them.

Mechanistic and Workflow Diagrams

Visualizing the reaction mechanism and a logical troubleshooting workflow can aid in understanding and optimizing the process.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Nucleophilic Attack POCl3 POCl3 POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Intermediate) Vilsmeier_Reagent->Sigma_Complex Pyrrole Dimethylpyrrole Carbonitrile Pyrrole->Sigma_Complex Attack on Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Rearomatization Product Formylated Pyrrole (Final Product) Iminium_Salt->Product Hydrolysis Water H2O (Workup) Water->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of a pyrrole substrate.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low-yield formylation reactions.

References

  • G
  • Troubleshooting side reactions during the formylation step of synthesis - Benchchem. (URL: )
  • Troubleshooting guide for the formylation of arom
  • Vilsmeier formyl
  • Technical Support Center: Optimization of Pyrrole Substitution Reactions - Benchchem. (URL: )
  • Duff reaction - Grokipedia. (URL: )
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem. (URL: )
  • Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US. (URL: )
  • Vilsmeier-Haack Reaction - Master Organic Chemistry. (URL: [Link])

  • Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole - Benchchem. (URL: )
  • Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Vilsmeier-Haack Formylation of Pyrroles | PDF | Organic Chemistry - Scribd. (URL: [Link])

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])

  • Rieche formylation - Wikipedia. (URL: [Link])

  • Rieche Formylation - SynArchive. (URL: [Link])

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. (URL: [Link])

  • Gattermann reaction - Wikipedia. (URL: [Link])

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. (URL: [Link])

  • Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions - ACS Publications. (URL: [Link])

  • Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. - Benchchem. (URL: )
  • Aromatic Reactions: Gattermann–Koch Formylation - OrgoSolver. (URL: [Link])

  • Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts | Request PDF - ResearchGate. (URL: [Link])

  • o-Formylation of Electron-Rich Phenols with Dichloromethyl Methyl Ether and TiCl4 | Request PDF - ResearchGate. (URL: [Link])

  • Technical Support Center: Formyl
  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (URL: [Link])

  • Duff reaction - Wikipedia. (URL: [Link])

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (URL: [Link])

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC - NIH. (URL: [Link])

  • New Opportunities with the Duff Reaction | The Journal of Organic Chemistry. (URL: [Link])

  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC. (URL: [Link])

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - MDPI. (URL: [Link])

  • From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes - PMC. (URL: [Link])

  • Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. (URL: [Link])

  • (PDF) o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. (URL: [Link])

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (URL: [Link])

  • Pyrrole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles - Інститут металофізики. (URL: [Link])

  • New Opportunities with the Duff Reaction | Request PDF - ResearchGate. (URL: [Link])

  • Formylation of Amines - PMC. (URL: [Link])

  • CN1253947A - Preparation method of high purity N-formyl pyrrolidine and its homolog - Google P
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Advanced Technical Support Center: Catalyst Selection & Troubleshooting for Paal-Knorr Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of substituted pyrroles via the Paal-Knorr reaction.

Below, we dissect the mechanistic causality behind catalyst selection, provide quantitative data for reaction optimization, and offer self-validating protocols to ensure reproducible, high-yield syntheses.

Mechanistic Causality: Why Catalyst Selection Dictates Success

The Paal-Knorr synthesis of pyrroles involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While seemingly straightforward, the reaction is highly sensitive to the electronic environment dictated by the catalyst.

The Causality of Acid Catalysis: An acid catalyst serves a dual purpose: it must be strong enough to activate the carbonyl carbon (increasing its electrophilicity for the initial amine attack) and facilitate the final dehydration steps (-2 H₂O) to form the aromatic pyrrole ring. However, if the Brønsted acid is too strong (e.g., concentrated H₂SO₄), it fully protonates the primary amine. This strips the amine of its lone pair, rendering it non-nucleophilic and stalling the reaction at the first step[1].

Conversely, utilizing milder organic acids like Trifluoroacetic Acid (TFA) or Lewis acids like Cerium (IV) Ammonium Nitrate (CAN) maintains a delicate equilibrium—providing enough protons to drive dehydration without sequestering the amine[1].

Mechanism Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Dicarbonyl->Hemiaminal Amine Primary Amine Amine->Hemiaminal Cyclization Cyclization Hemiaminal->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrrole Pyrrole Product Dehydration->Pyrrole Catalyst Acid Catalyst Catalyst->Dicarbonyl Activates C=O Catalyst->Dehydration Promotes -H2O

Paal-Knorr Mechanism: Acid catalysts activate carbonyls and lower dehydration activation energy.

Quantitative Catalyst Comparison

To aid in experimental design, the following table synthesizes quantitative performance metrics of various catalysts used in the condensation of acetonylacetone with primary amines (e.g., p-bromoaniline).

Catalyst SystemCatalyst TypeReaction TimeTemp / ConditionReported YieldKey Advantage / Drawback
Trifluoroacetic Acid (TFA) Mild Brønsted Acid1 hReflux92%Excellent yield; easy product recovery[1].
p-Toluenesulfonic Acid (p-TsOH) Strong Brønsted Acid1 hReflux80%Standard benchmark; can degrade sensitive groups[1].
Sulfuric Acid (H₂SO₄) Mineral Acid1 hReflux40%Poor yield due to amine protonation/sequestration[1].
Cerium Ammonium Nitrate (CAN) Lewis Acid15 minRoom Temp (MeOH)96%Ultrafast; avoids thermal degradation of substrates.
Silica Sulfuric Acid (SSA) Heterogeneous Solid Acid2–120 minSolvent-Free65–98%Eco-friendly; catalyst can be recycled up to 4 times[2].

Troubleshooting & FAQs

Q1: My Paal-Knorr synthesis is resulting in a very low yield, and I suspect my amine is unreactive. How should I adjust my catalyst? A: Electron-poor aromatic amines (e.g., anilines with strong electron-withdrawing groups) have reduced nucleophilicity, making the initial attack on the dicarbonyl sluggish. Traditional refluxing with p-TsOH often leads to substrate degradation before conversion is complete. Solution: Switch to a Lewis acid catalyst like CAN or utilize microdroplet chemistry, which has been shown to spontaneously accelerate Paal-Knorr condensations of challenging anilines without the need for harsh external superacids[3].

Q2: I am observing a significant amount of furan byproduct. How can I prevent this over-oxidation/side reaction? A: Furan formation occurs when the 1,4-dicarbonyl undergoes intramolecular dehydration before the amine can attack. This is a classic symptom of using a Brønsted acid that is too strong (which protonates and disables the amine) or running the reaction at excessively high temperatures[4]. Solution: Lower the reaction temperature and switch to a milder catalyst like TFA[1] or a solid-supported acid like Silica Sulfuric Acid (SSA)[2].

Q3: My target pyrrole contains acid-labile functional groups (like acetals), which are degrading during the reaction. What is the safest catalytic approach? A: Homogeneous acidic solutions will cleave acetals and ethers. You must isolate the acidity from the bulk solution. Solution: Employ a heterogeneous solid acid catalyst like SSA under solvent-free conditions. The reaction occurs on the surface of the silica matrix, protecting the acid-labile groups in the bulk phase from hydrolysis[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not rely blindly on end-point yields. Use the following self-validating protocols, which integrate quality control (QC) checks directly into the workflow.

Protocol A: Homogeneous Catalysis using TFA (Optimized for standard substrates)

Causality Focus: TFA balances pKa to drive dehydration without neutralizing the amine.

  • Setup & Baseline QC: Dissolve 1.0 eq of the 1,4-dicarbonyl compound and 1.1 eq of the primary amine in a suitable solvent (e.g., ethanol). Validation: Spot the mixture on a TLC plate (Hexane:EtOAc) to establish starting material Rf​ values.

  • Catalysis: Add 10 mol% Trifluoroacetic Acid (TFA) dropwise[1].

  • Thermal Activation: Heat the mixture to reflux.

  • In-Process Validation: After 45 minutes, run a TLC check. The dicarbonyl spot should be absent, replaced by a highly UV-active pyrrole spot. If starting material persists, reflux for an additional 15 minutes.

  • Quench & Recovery: Cool to room temperature, neutralize with saturated NaHCO₃ (to remove TFA), and extract with dichloromethane.

  • Final Validation: Dry the organic layer over Na₂SO₄, concentrate, and analyze via ¹H NMR. The presence of characteristic pyrrole ring protons (typically δ 5.8–6.2 ppm) confirms successful cyclization.

Protocol B: Heterogeneous Catalysis using SSA (Solvent-Free & Recyclable)

Causality Focus: Solvent-free conditions increase the effective molarity of reactants, while the solid support prevents bulk-phase acid degradation.

Workflow Step1 1. Mix Substrates (Solvent-Free) Step2 2. Add SSA Catalyst (5 mol%) Step1->Step2 Step3 3. TLC Validation (Confirm Conversion) Step2->Step3 Step4 4. EtOAc Dilution & Filtration Step3->Step4 Step5 5. NMR Validation & Product Isolation Step4->Step5 Filtrate Recycle Catalyst Recovery (Up to 4 Cycles) Step4->Recycle Solid Residue Recycle->Step2 Reuse

Self-validating solid acid (SSA) workflow ensuring high yield and catalyst recyclability.

  • Solvent-Free Mixing: In a mortar or reaction vial, intimately mix 1.0 mmol of 1,4-dicarbonyl and 1.0 mmol of primary amine.

  • Catalyst Addition: Add 5 mol% of Silica Sulfuric Acid (SSA)[2].

  • Reaction: Stir the neat mixture at room temperature.

  • In-Process Validation: Monitor via TLC every 5–10 minutes. The reaction is typically complete within 15–30 minutes[2].

  • Separation & Catalyst Validation: Dilute the mixture with ethyl acetate and filter. Validation: Test the filtrate with pH paper; it should be neutral, proving the acidic sites remained anchored to the silica support.

  • Recycling: Wash the recovered SSA solid with ethanol, dry at 60°C, and store for the next cycle (maintains >90% yield through 4 cycles)[2].

References

  • Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection | Asian Journal of Chemistry | 1

  • A Comparative Guide to Catalysts for Paal-Knorr Pyrrole Synthesis | BenchChem | 4

  • Silica Sulfuric Acid (SSA) as a Solid Acid Heterogeneous Catalyst for One-Pot Synthesis of Substituted Pyrroles Under Solvent-Free Conditions | Tetrahedron Letters (Thieme Connect) |2

  • Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction | Arabian Journal of Chemistry |

  • Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry | ACS Publications | 3

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile and its Ester Analog

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Among these, substituted pyrroles represent a critical scaffold found in a myriad of bioactive molecules and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for their characterization, providing unparalleled insight into their molecular architecture.

This guide offers an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile and a close structural analog, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate . Through a detailed examination of experimental data for the ester analog and a predictive analysis for the nitrile, we will explore the subtle yet significant influence of the electron-withdrawing nitrile and ester functionalities on the chemical environment of the pyrrole ring. This guide is designed to serve as a practical resource for researchers, enhancing their ability to interpret complex NMR data and confirm the structure of novel pyrrole derivatives.

The Foundational Principles of Pyrrole NMR Spectroscopy

The pyrrole ring is a five-membered aromatic heterocycle, the NMR spectrum of which is dictated by the electron-donating character of the nitrogen atom and the aromatic ring current. In an unsubstituted pyrrole, the protons and carbons at the α-positions (C2 and C5) are deshielded and appear at a lower field compared to those at the β-positions (C3 and C4)[1]. The introduction of substituents dramatically alters this electronic landscape. Electron-withdrawing groups (EWGs) like formyl (-CHO), nitrile (-CN), and ester (-COOEt) groups generally deshield the pyrrole ring protons and carbons, causing their signals to shift downfield (to higher ppm values). Conversely, electron-donating groups (EDGs) would cause an upfield shift[2]. The precise chemical shifts and coupling patterns are a sensitive fingerprint of the substitution pattern, allowing for unambiguous structural assignment.

Comparative NMR Analysis: Nitrile vs. Ester Substitution

For a direct and insightful comparison, we will analyze the experimental NMR data for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate and use established principles of NMR spectroscopy to predict the spectrum of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile. The primary difference between these two molecules is the nature of the electron-withdrawing group at the C3 position: a cyano group in our target molecule versus an ethyl ester group in the comparator.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 1: ¹H NMR Data for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate and Predicted Data for 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile

Assignment Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile (Predicted)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
N-H~12.15 (br s)~12.2 - 12.5 (br s)
CHO~9.59 (s)~9.6 - 9.8 (s)
2-CH₃~2.48 (s)~2.5 - 2.6 (s)
4-CH₃~2.44 (s)~2.4 - 2.5 (s)
O-CH₂-CH₃~4.16 (q)-
O-CH₂-CH₃~1.25 (t)-

br s = broad singlet, s = singlet, q = quartet, t = triplet

Interpretation of the ¹H NMR Spectra:

  • N-H Proton: The N-H proton of the pyrrole ring is typically observed as a broad singlet at a very downfield chemical shift due to its acidic nature and involvement in hydrogen bonding. For the ester, a broad singlet is reported around 12.15 ppm. A similar, perhaps slightly more downfield, signal is predicted for the nitrile due to the comparable electron-withdrawing nature of the nitrile and ester groups.

  • Formyl Proton: The aldehyde proton (CHO) is highly deshielded and appears as a sharp singlet far downfield. In the ester, it is observed at approximately 9.59 ppm. A similar chemical shift is anticipated for the nitrile.

  • Methyl Protons: Both molecules possess two methyl groups attached to the pyrrole ring at positions 2 and 4. These appear as sharp singlets. In the ester, they are found at ~2.48 and ~2.44 ppm. Due to the slightly stronger electron-withdrawing nature of the nitrile group compared to the ethyl ester, the methyl protons in the nitrile are expected to be slightly more deshielded and thus shifted slightly downfield.

  • Ethyl Group Protons (Ester only): The ethyl ester group gives rise to a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), a result of spin-spin coupling with each other. These signals are absent in the spectrum of the nitrile.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate and Predicted Data for 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile

Assignment Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (Predicted) 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile (Predicted)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
C=O (ester)~164-166-
C=O (aldehyde)~175-180~175-180
C2~140-145~140-145
C3~110-115~95-100
C4~130-135~130-135
C5~135-140~135-140
CN-~115-120
2-CH₃~12-15~12-15
4-CH₃~10-13~10-13
O-CH₂-CH₃~60-62-
O-CH₂-CH₃~14-16-

Interpretation of the ¹³C NMR Spectra:

  • Carbonyl Carbons: The ester and aldehyde carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum. The ester carbonyl is typically found around 164-166 ppm, while the aldehyde carbonyl is even further downfield, around 175-180 ppm.

  • Pyrrole Ring Carbons: The chemical shifts of the pyrrole ring carbons are highly sensitive to the substituents. The carbon bearing the nitrile group (C3) in the target molecule is expected to be significantly more shielded (further upfield) compared to the carbon bearing the ester group (C3) in the comparator. This is a key distinguishing feature. The nitrile carbon itself will appear in the characteristic region of 115-120 ppm[3]. The other ring carbons (C2, C4, C5) are expected to have broadly similar chemical shifts in both molecules, with minor variations due to the differing electronic influences of the nitrile and ester groups.

  • Methyl Carbons: The methyl carbons will appear at the upfield end of the spectrum, typically between 10 and 15 ppm.

  • Ethyl Group Carbons (Ester only): The methylene carbon of the ethyl group will be observed around 60-62 ppm, while the methyl carbon will be around 14-16 ppm. These signals will be absent in the nitrile's spectrum.

Experimental Protocols

Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the preparation and analysis of pyrrole samples.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.

  • Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for pyrroles. The choice of solvent can affect the chemical shift of the N-H proton due to differences in hydrogen bonding.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

ParameterTypical ValuePurpose
Pulse Programzg30Standard 30-degree pulse
Number of Scans16-32To improve signal-to-noise ratio
Relaxation Delay2 sTo allow for full proton relaxation
Acquisition Time2-4 sDetermines resolution
Spectral Width0-16 ppmTo cover the expected chemical shift range

¹³C NMR Acquisition Parameters:

ParameterTypical ValuePurpose
Pulse Programzgpg30Standard 30-degree pulse with proton decoupling
Number of Scans1024-4096To overcome low natural abundance of ¹³C
Relaxation Delay2-5 sLonger delay for quaternary carbons
Acquisition Time1-2 sDetermines resolution
Spectral Width0-220 ppmTo cover the full range of carbon chemical shifts

Visualizing the Workflow and Molecular Structures

To further clarify the process and the molecular structures under investigation, the following diagrams are provided.

NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh Pure Sample P2 Dissolve in Deuterated Solvent P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Insert into Spectrometer P3->A1 A2 Lock and Shim A1->A2 A3 Acquire 1D/2D Spectra A2->A3 D1 Fourier Transform A3->D1 D2 Phase and Baseline Correction D1->D2 D3 Peak Picking and Integration D2->D3 D4 Structure Elucidation D3->D4

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Molecular_Structures cluster_nitrile 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile cluster_ester Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Nitrile Ester

Caption: 2D structures of the target molecule and its ester analog.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of substituted pyrroles. This guide has provided a detailed comparison between 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile and its ethyl ester analog, highlighting the key spectral differences arising from the distinct electronic properties of the nitrile and ester functionalities. While experimental data for the target nitrile remains to be published, the predictive analysis based on established NMR principles and comparison with a close analog offers a robust framework for its identification and characterization. The provided experimental protocols and workflows serve as a practical reference for researchers in the field, facilitating the accurate and efficient structural elucidation of novel pyrrole-based compounds.

References

  • PubChem. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile. National Center for Biotechnology Information. Accessed March 31, 2026. [Link].

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Accessed March 31, 2026. [Link].

  • PubChem. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Accessed March 31, 2026. [Link].

  • Royal Society of Chemistry. Supporting Information. Royal Society of Chemistry. Accessed March 31, 2026. [Link].

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Accessed March 31, 2026. [Link].

  • MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. Accessed March 31, 2026. [Link].

  • MDPI. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI. Accessed March 31, 2026. [Link].

  • NIH. A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. National Institutes of Health. Accessed March 31, 2026. [Link].

  • NIH. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Institutes of Health. Accessed March 31, 2026. [Link].

  • NIST. 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester. National Institute of Standards and Technology. Accessed March 31, 2026. [Link].

  • ResearchGate. Conformational, Vibrational Spectroscopic and Quantum Chemical Studies on 5-formyl-1h-pyrrole-2-carboxylic acid: A DFT Approach. ResearchGate. Accessed March 31, 2026. [Link].

  • ResearchGate. Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. Accessed March 31, 2026. [Link].

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Efficacy Comparison of Catalysts in Pyrrole Condensation Reactions: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrrole condensation reactions are the foundational chemical pathways for synthesizing meso-substituted porphyrins, dipyrromethanes (DPMs), and BODIPY dyes. The success of these syntheses hinges entirely on the selection of the acid catalyst. The catalyst not only initiates the electrophilic aromatic substitution between the pyrrole and the aldehyde but also dictates the thermodynamic equilibrium of the resulting oligomers.

Historically, the Adler-Longo method relied on harsh Brønsted acids under reflux conditions. Today, the Lindsey method and modern solventless techniques utilize milder Brønsted and Lewis acids at room temperature to achieve higher yields and purity. This guide objectively evaluates the efficacy of prominent catalysts—Trifluoroacetic Acid (TFA), Boron Trifluoride Etherate (BF₃·OEt₂), Indium(III) Chloride (InCl₃), and Propionic Acid—providing researchers with the mechanistic causality and empirical data needed to optimize their synthetic workflows.

Mechanistic Causality: The Role of Oligomer Reversibility

In the synthesis of porphyrins, the acid catalyst drives a series of condensations to form a linear tetrapyrrole, which then cyclizes into a porphyrinogen macrocycle. The critical differentiator between catalysts is their capacity to maintain reversible oligomer exchange .

If a catalyst causes the condensation to become irreversible too quickly, the reaction traps linear oligomers as "dead-end" tar byproducts, drastically reducing the yield of the cyclic porphyrinogen. A superior catalyst maintains a dynamic equilibrium, allowing misassembled linear chains to break apart and recombine until they funnel into the thermodynamically stable, unstrained porphyrinogen ring 1.

PyrroleCondensation Start Pyrrole + Aldehyde DPM Dipyrromethane Intermediate Start->DPM Condensation Acid Acid Catalyst (TFA, BF3·OEt2, InCl3) Acid->DPM Porphyrinogen Porphyrinogen Macrocycle Acid->Porphyrinogen DPM->Porphyrinogen Cyclization Porphyrin meso-Substituted Porphyrin Porphyrinogen->Porphyrin Aromatization Oxidant Oxidation (DDQ / p-Chloranil) Oxidant->Porphyrin

Mechanistic pathway of pyrrole condensation to porphyrin.

Catalyst Efficacy Comparison: Quantitative Data

The following table summarizes the performance metrics of the most common catalysts used in pyrrole condensations, highlighting their optimal use cases based on experimental data 23.

CatalystAcid TypePrimary ApplicationTypical TempYield RangeReversibilityKey Advantage
Propionic Acid BrønstedAdler-Longo Porphyrins141°C (Reflux)10–30%LowOne-step synthesis; auto-oxidizing under aerobic conditions.
TFA BrønstedLindsey Porphyrins / DPMs20°C10–40%ModerateBaseline standard; highly volatile for easy removal via vacuum.
BF₃·OEt₂ LewisLindsey Porphyrins20°C20–60%HighSuperior for sterically hindered aldehydes; prevents dead-end oligomers.
InCl₃ LewisDipyrromethanes (DPMs)20°C70–95%N/AMild; easily removed by simple filtration; prevents over-polymerization.

Logical Framework for Catalyst Selection

Choosing the correct catalyst requires balancing the reactivity of your substrate, steric hindrance, and downstream purification constraints. For instance, while TFA is a reliable baseline, its oligomer exchange becomes irreversible over several hours. In contrast, BF₃·OEt₂ maintains dynamic reversibility throughout the reaction, making it the superior choice for bulky or unreactive aldehydes 3.

CatalystSelection Target Define Target Molecule T_Porph Porphyrin Synthesis Target->T_Porph T_DPM Dipyrromethane Synthesis Target->T_DPM Harsh Robust Aldehyde (Adler-Longo) T_Porph->Harsh Mild Sensitive/Steric Aldehyde (Lindsey Method) T_Porph->Mild TFA TFA Room Temp T_DPM->TFA Standard Chromatography InCl3 InCl3 Solventless/Excess Pyrrole T_DPM->InCl3 Easy Filtration Propionic Propionic Acid Reflux, 141°C Harsh->Propionic Mild->TFA Standard BF3 BF3·OEt2 Room Temp Mild->BF3 Higher Reversibility

Decision logic for selecting catalysts in pyrrole condensations.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies incorporate self-validating checkpoints. These visual and phase-behavior cues confirm that the mechanistic pathway is proceeding as intended.

Protocol A: Lindsey Synthesis of meso-Tetraphenylporphyrin using BF₃·OEt₂

Causality Note: High dilution (10 mM) is strictly required to favor intramolecular cyclization (forming the porphyrinogen) over intermolecular polymerization (forming linear tars). BF₃·OEt₂ is selected here to maintain the thermodynamic reversibility of intermediate oligomers 1.

  • Preparation: In an oven-dried, foil-wrapped round-bottom flask (to prevent premature photo-oxidation), dissolve benzaldehyde (10 mmol) and freshly distilled pyrrole (10 mmol) in 1 L of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Inject BF₃·OEt₂ (3.3 mmol, 0.33 eq) via syringe. Stir at room temperature for 1 hour.

  • Validation Checkpoint 1 (Equilibrium): Extract a 1 mL aliquot and spot it on a TLC plate. The mixture should appear pale yellow to light brown. A dark black solution at this stage indicates irreversible tar formation (likely due to moisture or excessive acid concentration).

  • Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil (7.5 mmol, 0.75 eq) to the flask. Stir open to the air for 1 hour.

  • Validation Checkpoint 2 (Aromatization): Upon addition of the oxidant, the solution must immediately turn a deep, opaque purple/red. This dramatic color shift validates the successful oxidation of the colorless porphyrinogen into the fully conjugated porphyrin macrocycle.

  • Purification: Neutralize the acid with triethylamine (TEA), concentrate the solvent to ~100 mL, and filter through a short silica pad using DCM to remove oxidant byproducts before standard column chromatography.

Protocol B: Scalable Synthesis of Dipyrromethanes using InCl₃

Causality Note: To arrest the condensation at the dipyrromethane (DPM) stage, a massive excess of pyrrole (e.g., 100:1 ratio) is used as both reactant and solvent. This statistically guarantees the aldehyde reacts with unreacted pyrrole rather than an already-formed DPM. InCl₃ is utilized because, unlike TFA which requires tedious aqueous extractions that cause emulsions, InCl₃ can be cleanly precipitated and filtered 4.

  • Preparation: In a round-bottom flask, add the target aldehyde (10 mmol) to freshly distilled pyrrole (1.0 mol, 100 eq). Degas the mixture with argon for 10 minutes.

  • Catalyst Addition: Add InCl₃ (1.0 mmol, 0.1 eq) directly to the neat mixture. Stir at room temperature for 1.5 hours.

  • Validation Checkpoint 1 (Reaction Progress): Monitor via TLC (Hexanes/Ethyl Acetate 8:2). The aldehyde spot should completely disappear, replaced by a highly UV-active spot (the DPM) running slightly lower than the pyrrole solvent front.

  • Quenching & Filtration: Add crushed NaOH (3.0 mmol) to the flask and stir for 45 minutes. The NaOH neutralizes the InCl₃, causing it to precipitate as an insoluble indium hydroxide salt. Filter the entire mixture through a pad of Celite.

  • Validation Checkpoint 2 (Solvent Removal): Remove the excess pyrrole via vacuum distillation (avoid exceeding 60°C to prevent thermal degradation of the DPM). The resulting residue should be a crystalline solid or a thick oil, not a black tar.

  • Purification: Recrystallize the crude solid directly from a mixture of ethanol and water to yield the pure dipyrromethane.

References

  • BenchChem Technical Support. Catalyst Selection for Porphyrin Synthesis. Benchchem.
  • National Institutes of Health (NIH) PMC. Large-Scale Green Synthesis of Porphyrins. NIH.gov.
  • Accounts of Chemical Research. Synthetic Routes to meso-Patterned Porphyrins. ACS Publications.
  • Google Patents. Scalable synthesis of dipyrromethanes (US7022862B2). Google.com.

Sources

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